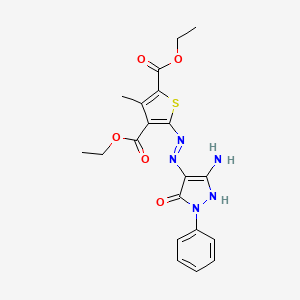

(E)-diethyl 5-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate

Description

(E)-Diethyl 5-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate (CAS: 294668-33-0) is a heterocyclic compound featuring a thiophene-2,4-dicarboxylate core substituted with a methyl group at position 3 and a hydrazinyl-linked pyrazolone moiety at position 5 . Key structural attributes include:

- Diethyl ester groups at positions 2 and 4 of the thiophene ring, enhancing lipophilicity.

- A (3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl group, forming an (E)-configured hydrazone bridge.

- A methyl substituent on the thiophene ring, contributing to steric and electronic modulation.

This compound is cataloged in databases such as CHEMBL, ZINC, and PubChem under identifiers like CHEMBL4251179 and ZINC2680202 .

Properties

IUPAC Name |

diethyl 5-[(5-amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S/c1-4-29-19(27)13-11(3)15(20(28)30-5-2)31-17(13)23-22-14-16(21)24-25(18(14)26)12-9-7-6-8-10-12/h6-10,24H,4-5,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYKDXGMNOLEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-diethyl 5-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a hydrazine moiety, and a pyrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrazole Derivative : The initial step typically involves the condensation of substituted anilines with diethyl ethoxymethylenemalonate.

- Cyclization : The resulting intermediate undergoes cyclization to form the pyrazole ring.

- Final Modifications : Subsequent reactions modify the thiophene and carboxylate groups to yield the final product.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings are known for their effectiveness against various bacterial strains and fungi. The presence of the pyrazole moiety may enhance this activity through specific interactions with microbial enzymes or cell membranes.

Anticancer Activity

Research has shown that compounds featuring hydrazine and pyrazole moieties can exhibit anticancer properties. These compounds may interfere with cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. Preliminary studies suggest that this compound could potentially inhibit certain cancer cell lines, although further investigation is required to elucidate its mechanism of action.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various studies. The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions characterized by excessive inflammation.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Interference with enzyme activity critical for microbial survival or cancer cell metabolism.

- Receptor Modulation : Binding to specific receptors involved in inflammation or cancer signaling pathways.

- DNA Interaction : Potential intercalation into DNA, leading to disruption of replication and transcription processes.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antimicrobial Study : A study demonstrated that derivatives with similar structures exhibited MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria.

- Anticancer Evaluation : Research on analogs showed significant cytotoxic effects on breast and colon cancer cell lines, with IC50 values indicating potent activity.

- Inflammation Model : In vivo studies have shown reduced edema in animal models treated with thiophene derivatives, supporting their use as anti-inflammatory agents.

Comparison with Similar Compounds

Example:

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) : Property Target Compound Compound 7a/7b Core Structure Thiophene-2,4-dicarboxylate Thiophene-methanone hybrid Functional Groups Diethyl esters, hydrazone, methyl Cyano, hydroxy, methanone Lipophilicity (Predicted logP) Higher (ester groups) Lower (polar cyano/hydroxy groups) Synthetic Route Condensation of hydrazine and carbonyl Multicomponent reaction with malononitrile/ethyl cyanoacetate

Key Differences :

- The target compound’s diethyl esters improve membrane permeability compared to 7a/7b’s polar groups.

- The hydrazone bridge in the target compound enables conformational rigidity, whereas 7a/7b’s methanone linker allows rotational freedom .

Pyrazole-Thiazolopyrimidine Derivatives

Example:

- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (3) : Property Target Compound Compound 3 Heterocyclic Core Thiophene Thiazolopyrimidine Halogen Substituents None 3,4-Dichlorophenyl Bioactivity Relevance Potential hydrogen bonding (amino/oxo) Halogen bonding (Cl groups)

Key Differences :

- Compound 3’s dichlorophenyl groups enhance halogen bonding with biological targets, while the target compound relies on amino/oxo groups for hydrogen bonding .

- The thiazolopyrimidine core in Compound 3 may confer broader π-conjugation, affecting electronic properties.

Macrocyclic Pyrazole-Pyridine Hybrids

Example:

- Diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (5a–g) : Property Target Compound Compound 5a–g Molecular Geometry Linear Macrocyclic Conformational Effects Flexible hydrazone linker Rigid macrocyclic structure Synthetic Complexity Moderate (two-step condensation) High (multicomponent macrocyclization)

Key Differences :

- Macrocyclic compounds (5a–g) exhibit preorganized binding pockets , whereas the target compound’s flexibility may reduce target specificity .

- The target compound’s simpler synthesis (e.g., hydrazine-carbonyl condensation) offers scalability advantages .

Imidazopyridine Derivatives

Example:

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) : Property Target Compound Compound 1l Core Structure Thiophene Imidazopyridine Electron-Withdrawing Groups Amino/oxo Nitro, cyano Spectral Characteristics NMR: δ ~1.3 (ester CH3) NMR: δ ~8.2 (aromatic H)

Key Differences :

- The imidazopyridine core in 1l may exhibit stronger fluorescence properties due to extended conjugation.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves hydrazone formation (e.g., hydrazine + carbonyl precursor), paralleling methods in and .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-diethyl 5-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate?

- Methodology : The compound can be synthesized via multi-step condensation reactions. For example:

Hydrazine coupling : React a substituted pyrazole-4(5H)-one precursor with hydrazine hydrate to form a hydrazone intermediate .

Thiophene functionalization : Introduce the thiophene dicarboxylate moiety using ethyl chloroacetoacetate under reflux in ethanol, followed by purification via recrystallization (DMF:EtOH mixtures) .

- Key considerations : Monitor reaction progress via TLC or HPLC to minimize by-products .

Q. How can the stereochemical configuration (E/Z) of the hydrazinylidene group be confirmed?

- Methodology :

- Use NMR spectroscopy : The coupling constant () between protons on the hydrazone N–H and adjacent groups can distinguish E/Z isomers. For E-configuration, H NMR typically shows a singlet for the NH proton due to restricted rotation .

- X-ray crystallography : Resolve the crystal structure using SHELX or ORTEP-3 software to unambiguously assign stereochemistry .

Q. What analytical techniques are critical for purity assessment?

- Methodology :

- Elemental analysis (CHNS) : Verify stoichiometry (e.g., using a Vario MICRO analyzer) .

- HPLC-MS : Confirm molecular weight and detect impurities.

- Melting point analysis : Compare with literature values for consistency .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Perform docking studies using software like AutoDock Vina to predict binding affinities to kinases or anti-inflammatory targets (e.g., TNF-α) .

- Validate predictions with molecular dynamics simulations to assess stability of ligand-receptor complexes .

- Data contradiction note : Experimental IC50 values may diverge from computational predictions due to solvent effects or protein flexibility.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution restraints .

- Address disorder in the thiophene or pyrazole rings via ORTEP-3 visualization and manual adjustment of thermal parameters .

- Cross-validate with Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding networks .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodology :

- Apply Design of Experiments (DoE) principles: Vary temperature, solvent (ethanol vs. DMF), and catalyst (acid/base) systematically to identify optimal parameters .

- Example: Increasing reflux time from 2 h to 4 h in ethanol improved yields of pyrazole intermediates by 15% in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.